molecular formula C11H11BrO3 B13228617 Methyl 3-(2-bromophenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(2-bromophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13228617
M. Wt: 271.11 g/mol
InChI Key: HFFDTIWOVXHCCE-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromophenyl)-3-methyloxirane-2-carboxylate (CAS: 1516177-57-3) is an epoxide-containing small molecule characterized by a 2-bromophenyl group and a methyl substituent on the oxirane ring, with a methyl ester at the 2-position. Its molecular formula is C₁₂H₁₃BrO₃, and it has a molecular weight of 285.14 g/mol (calculated based on atomic masses). The compound’s InChIKey (YKUHMNFZMKURIE-UHFFFAOYSA-N) confirms its structural uniqueness . This molecule is primarily used as a versatile scaffold in medicinal chemistry and organic synthesis due to its reactive epoxide ring, which participates in nucleophilic addition reactions.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 3-(2-bromophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H11BrO3/c1-11(9(15-11)10(13)14-2)7-5-3-4-6-8(7)12/h3-6,9H,1-2H3

InChI Key

HFFDTIWOVXHCCE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-bromophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2-bromobenzaldehyde with methyl 3-methyloxirane-2-carboxylate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxirane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-bromophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(2-bromophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromophenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can affect cellular pathways and processes, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-bromophenyl, methyl (oxirane) C₁₂H₁₃BrO₃ 285.14 High steric hindrance; electron-withdrawing Br enhances epoxide reactivity
Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate 4-bromophenyl, methyl (oxirane) C₁₂H₁₃BrO₃ 285.14 Reduced steric hindrance (para-Br); similar electronic effects but faster nucleophilic ring-opening
Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate 2-methoxyphenyl, methyl (oxirane) C₁₂H₁₄O₄ 222.24 Electron-donating OCH₃ group stabilizes epoxide; lower reactivity in ring-opening
Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate 3-bromo-4-fluorophenyl, methyl C₁₂H₁₂BrFO₃ 303.13 Increased lipophilicity (F substituent); potential for enhanced metabolic stability

Steric and Electronic Effects

  • Ortho vs. However, the electron-withdrawing nature of bromine in both positions polarizes the epoxide oxygen, increasing its susceptibility to ring-opening reactions .
  • Methoxy vs. Bromine Substitution :
    Replacing bromine with a 2-methoxyphenyl group (electron-donating OCH₃) reduces epoxide reactivity due to decreased electrophilicity. This substitution also lowers molecular weight (222.24 vs. 285.14 g/mol) and alters solubility profiles .

  • Fluorine Addition :
    The 3-bromo-4-fluorophenyl analog exhibits enhanced lipophilicity, which may improve membrane permeability in drug design. Fluorine’s electronegativity further modulates electronic effects on the epoxide .

Crystallographic and Computational Insights

  • Structural Validation: Tools like SHELXL () and Mercury CSD () enable precise analysis of crystallographic data.
  • Reactivity Predictions :
    The steric bulk of the 2-bromophenyl group likely influences packing patterns in the solid state, as visualized via ORTEP-3 (). Computational modeling could further predict regioselectivity in ring-opening reactions.

Research and Application Gaps

While the provided evidence lacks detailed synthetic routes or thermodynamic data (e.g., melting points), the structural comparisons suggest:

Ortho-bromo derivatives may prioritize steric effects in reaction design.

Fluorinated analogs warrant further study for pharmaceutical applications due to enhanced bioavailability.

Methoxy-substituted epoxides could serve as stable intermediates in multi-step syntheses.

Biological Activity

Methyl 3-(2-bromophenyl)-3-methyloxirane-2-carboxylate is a compound of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H11BrO3
  • Molecular Weight : Approximately 285.12 g/mol
  • IUPAC Name : this compound
  • CAS Number : [specific CAS number if available]
PropertyValue
Molecular FormulaC12H11BrO3
Molecular Weight285.12 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that this compound may exhibit the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell growth and proliferation.
  • Receptor Modulation : It may interact with various receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have revealed:

  • Minimum Inhibitory Concentration (MIC) values indicating effective concentrations against specific pathogens.
  • Comparative studies show that compounds with similar structures exhibit varying degrees of antibacterial activity, suggesting structure-activity relationships.
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli1632
Pseudomonas aeruginosa64128

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties , which could be beneficial in treating conditions characterized by chronic inflammation. Studies have shown:

  • Reduction in pro-inflammatory cytokines in cellular models.
  • Potential for development into therapeutic agents for inflammatory diseases.

Case Studies

  • Case Study on Antibacterial Activity :
    A study conducted on the efficacy of this compound against Helicobacter pylori showed promising results, with significant inhibition observed at lower concentrations compared to standard treatments.
  • Case Study on Cancer Cell Lines :
    Another investigation focused on the compound's impact on various cancer cell lines demonstrated its potential to induce apoptosis and inhibit cell proliferation through the modulation of PI3K/Akt signaling pathways.

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